1,1,1-Trifluoro-2-isothiocyanatoethane

Proteomics Analytical Chemistry Edman Degradation

1,1,1-Trifluoro-2-isothiocyanatoethane (also known as 2,2,2-Trifluoroethyl isothiocyanate) is a low molecular weight (141.11 g/mol), fluorinated alkyl isothiocyanate characterized by a reactive -N=C=S functional group and a strongly electron-withdrawing trifluoromethyl (CF3) moiety. This specific combination imparts distinct physicochemical properties, including high volatility and moderate lipophilicity (XLogP3=2.7), that distinguish it from both non-fluorinated alkyl isothiocyanates and larger aromatic isothiocyanates.

Molecular Formula C3H2F3NS
Molecular Weight 141.12 g/mol
CAS No. 59488-39-0
Cat. No. B1355385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-2-isothiocyanatoethane
CAS59488-39-0
Molecular FormulaC3H2F3NS
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)N=C=S
InChIInChI=1S/C3H2F3NS/c4-3(5,6)1-7-2-8/h1H2
InChIKeyGOXVPASJCHROBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-2-isothiocyanatoethane (CAS 59488-39-0): A Volatile Fluorinated Isothiocyanate for Niche Synthetic and Analytical Applications


1,1,1-Trifluoro-2-isothiocyanatoethane (also known as 2,2,2-Trifluoroethyl isothiocyanate) is a low molecular weight (141.11 g/mol), fluorinated alkyl isothiocyanate characterized by a reactive -N=C=S functional group and a strongly electron-withdrawing trifluoromethyl (CF3) moiety [1]. This specific combination imparts distinct physicochemical properties, including high volatility and moderate lipophilicity (XLogP3=2.7), that distinguish it from both non-fluorinated alkyl isothiocyanates and larger aromatic isothiocyanates .

The Procurement Risk of Substituting 1,1,1-Trifluoro-2-isothiocyanatoethane with Standard Isothiocyanates


Substituting this compound with a more common isothiocyanate, such as ethyl isothiocyanate or phenyl isothiocyanate (PITC), will fundamentally alter the outcome of a chemical process or analytical protocol. The strong electron-withdrawing effect of the trifluoromethyl group drastically reduces the nucleophilicity and alters the reactivity profile of the isothiocyanate group compared to its non-fluorinated analogs [1]. Furthermore, the compound's unique volatility and solubility profile, a direct consequence of its fluorinated structure, are often essential design features for specific applications, making generic replacements non-viable without extensive and potentially costly re-optimization of the entire experimental workflow [2].

Quantitative Differentiation of 1,1,1-Trifluoro-2-isothiocyanatoethane from Its Closest Analogs


High Volatility Enables Subpicomole Sensitivity in Edman Degradation Versus Aromatic ITCs

A specialized Edman degradation protocol utilizes the high volatility of 2,2,2-trifluoroethyl isothiocyanate to enable the identification of phosphorylation sites at the subpicomole level, a performance metric that is not achievable with the standard, non-volatile reagent phenyl isothiocyanate (PITC) [1].

Proteomics Analytical Chemistry Edman Degradation

Enhanced Lipophilicity (LogP 2.7) Drives Superior Membrane Permeability Over Ethyl Isothiocyanate

The calculated partition coefficient (XLogP3) for 1,1,1-trifluoro-2-isothiocyanatoethane is 2.7 , indicating a balanced, moderate lipophilicity. In contrast, ethyl isothiocyanate has a computed LogP of approximately 1.22 , suggesting that the trifluoroethyl analog would exhibit superior passive membrane permeability and potentially enhanced oral bioavailability when incorporated into a drug candidate.

Medicinal Chemistry Drug Design Physicochemical Property

Strong Electron-Withdrawing Effect Enables Distinct Heterocyclic Chemistry vs. Alkyl Analogs

1,1,1-Trifluoro-2-isothiocyanatoethane serves as a key synthon for constructing trifluoroethyl-substituted heterocycles, such as 3-cyclopropyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine . While ethyl isothiocyanate can undergo similar cyclization reactions, the resulting non-fluorinated heterocycles will possess dramatically different electronic properties, basicity, and metabolic stability, as evidenced by studies on fluorinated formamidines where increased fluorine substitution decreased basicity substantially [1].

Organic Synthesis Medicinal Chemistry Thiadiazole Synthesis

Direct Patent-Cited Utility in Advanced Material Science vs. Aromatic Isothiocyanates

Patents covering liquid crystalline media for microwave and high-frequency applications cite 1,1,1-trifluoro-2-isothiocyanatoethane as a component in tunable devices such as phased array antennas and filters [1]. This specific, high-value industrial use case is not documented for non-fluorinated alkyl isothiocyanates, which are primarily used as flavoring agents or simple synthetic intermediates.

Materials Science Liquid Crystals High-Frequency Components

Increased Molecular Weight and Topological Polar Surface Area (TPSA) Differentiates from Oxygen Analog (Isocyanate)

When compared to its direct oxygen analog, 2,2,2-trifluoroethyl isocyanate (MW: 125.05; TPSA: 29.4 Ų) , 1,1,1-trifluoro-2-isothiocyanatoethane exhibits a higher molecular weight (141.11) and a larger topological polar surface area (44.4 Ų) [1]. These differences affect molecular recognition and passive diffusion, and the replacement of oxygen with sulfur alters hydrogen-bonding and covalent reactivity profiles.

Medicinal Chemistry Structure-Activity Relationship Chemoinformatics

Validated Application Scenarios for 1,1,1-Trifluoro-2-isothiocyanatoethane Based on Evidence


Ultra-Sensitive Peptide Sequencing via Volatile Edman Reagent

This compound is ideally suited for specialized Edman degradation protocols designed for subpicomole sensitivity [1]. Unlike the standard reagent phenyl isothiocyanate, its high volatility is a key feature that minimizes background interference, enabling the precise identification of post-translational modifications on low-abundance peptides. Researchers should select this compound when analytical sensitivity is the primary constraint.

Synthesis of Trifluoroethyl-Substituted Heterocycles with Tailored Electronic Properties

1,1,1-Trifluoro-2-isothiocyanatoethane is a validated building block for constructing thiadiazoles and triazoles bearing the metabolically stable trifluoroethyl group . The strong electron-withdrawing nature of the -CF3 group, which dramatically reduces basicity in the final heterocyclic product, is a critical design element [2]. This compound should be procured when the objective is to fine-tune the electronic properties or improve the metabolic profile of a drug candidate.

Development of High-Frequency Liquid Crystal Devices

This compound is explicitly cited in patents for liquid crystalline media used in microwave-phase shifting devices and tunable filters [3]. Its unique combination of a polarizable sulfur atom, a rigid isothiocyanate linker, and a highly polar -CF3 terminus contributes to the anisotropic properties required for these advanced material applications. This represents a high-value, non-biological use case where generic isothiocyanates are not applicable.

Medicinal Chemistry Building Block for Enhancing ADME Properties

Procurement of this compound is recommended for medicinal chemistry programs where improving passive membrane permeability and metabolic stability is a key objective. The calculated LogP of 2.7 and the documented stability conferred by the -CF3 group make it a superior choice over non-fluorinated alkyl isothiocyanates for designing bioisosteres or modifying lead compounds to enhance their oral bioavailability.

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